

Vimirogant (VTP-43742) Research Application Note

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Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

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1. Compound Profile & Key Specifications Vimirogant is a potent, selective, and orally active small-molecule antagonist of the retinoic acid receptor-related orphan receptor gamma t (ROR γ t) [1]. It was investigated for the treatment of autoimmune disorders like psoriasis and multiple sclerosis by targeting the IL-17 pathway [2] [1].

The table below summarizes quantitative data for **Vimirogant** (hydrochloride salt) relevant for *in vitro* and *in vivo* experimental design:

Parameter	Value / Description	Context / Assay
CAS Number	1802678-42-7	Vimirogant hydrochloride [1]
Molecular Formula	C ₂₇ H ₃₅ F ₃ N ₄ O ₃ S · xHCl	Vimirogant hydrochloride [1]
Purity	98.39%	Available from commercial suppliers for research [1]
Mechanism of Action	ROR γ t antagonist (Immunosuppressant)	[2]
ROR γ t Inhibition (K _i)	3.5 nM	Binding affinity [1]

Parameter	Value / Description	Context / Assay
ROR γ t Inhibition (IC ₅₀)	17 nM	Functional activity [1]
Selectivity	>1000-fold vs. ROR α and ROR β isotypes	[1]
IL-17A Inhibition (IC ₅₀)	18 nM	Activated human Peripheral Blood Mononuclear Cells (hPBMCs) [1]
IL-17A Inhibition (IC ₅₀)	192 nM	Human whole blood assay [1]
Th17 Differentiation (IC ₅₀)	57 nM	Mouse splenocytes [1]
Highest Development Phase	Phase II (Discontinued)	For plaque psoriasis, multiple sclerosis, and autoimmune disorders [2]

2. Detailed Experimental Protocols

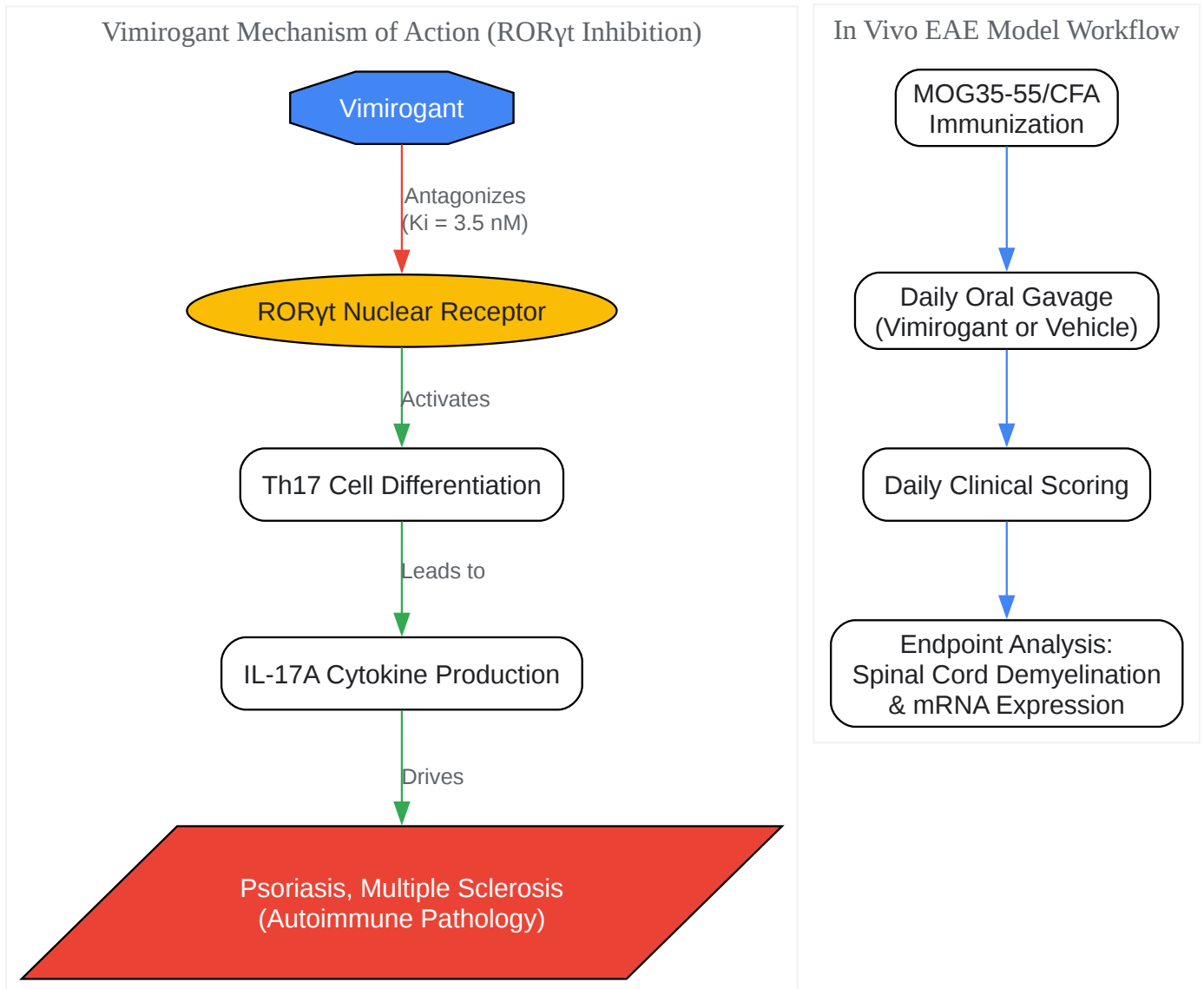
2.1. In Vitro Protocol: Inhibition of IL-17A in hPBMCs This protocol measures the potency of **Vimirogant** in inhibiting IL-17A secretion from activated human immune cells [1].

- **Primary Cells:** Human Peripheral Blood Mononuclear Cells (hPBMCs).
- **Stimulation:** Activate cells using a T-cell stimulant (e.g., anti-CD3/CD28 antibodies or Phorbol myristate acetate (PMA) / Ionomycin).
- **Compound Treatment:**
 - Prepare a serial dilution of **Vimirogant** hydrochloride in DMSO. The final DMSO concentration in the cell culture should typically be $\leq 0.1\%$.
 - Add the compound to cells prior to or concurrently with stimulation.
- **Incubation:** Culture cells for 48-72 hours in a standard CO₂ incubator at 37°C.
- **Data Collection:** Harvest cell culture supernatant. Quantify IL-17A levels using a validated ELISA kit.
- **Data Analysis:** Calculate the percentage inhibition relative to stimulated, untreated controls and determine the IC₅₀ value using non-linear regression (e.g., four-parameter logistic curve).

2.2. In Vivo Protocol: Efficacy in Mouse EAE Model The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a standard for researching autoimmune conditions like multiple sclerosis [1].

- **Animals:** C57BL/6 mice (or a relevant strain for the EAE model).
- **Induction:** Immunize mice with myelin oligodendrocyte glycoprotein peptide 35-55 (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intravenously on the day of immunization and 48 hours later.
- **Dosing Regimen:**
 - **Compound:** **Vimirogant** hydrochloride.
 - **Formulation:** Prepare a stable suspension or solution suitable for oral gavage. One referenced method uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].
 - **Dosage:** The exact efficacious dose in published studies is not specified in the available results, but dosing is performed orally (p.o.) [1].
 - **Schedule:** Administer daily, typically starting from the day of immunization or at the onset of clinical symptoms.
- **Monitoring:**
 - **Clinical Scoring:** Monitor and record daily clinical scores based on ascending paralysis (e.g., 0: no symptoms, 1: limp tail, 5: moribund or death).
 - **Endpoint Analysis:** At the end of the study, assess spinal cords for demyelination and inflammatory marker expression (e.g., via mRNA analysis) [1].

The following diagram illustrates the core mechanism of action and the experimental workflow in the EAE model:



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3. Critical Considerations for Researchers

- **Formulation & Solubility:** **Vimirogant** hydrochloride has good solubility in DMSO (up to 125 mg/mL) and ethanol (50 mg/mL). For *in vivo* studies, the formulation must be optimized for oral bioavailability. The provided formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) is a starting point, but stability and tolerability should be verified [1].

- **Species Translation:** Be aware of potential differences in potency and metabolism between species. The IC_{50} in mouse splenocytes (57 nM) differs from that in hPBMCs (18 nM), which should be factored into dose selection for animal studies [1].
- **Specificity of Effect:** Data confirms that **Vimirogant** inhibits Th17 differentiation without affecting Th1, Th2, or Treg cell lineages, which is crucial for its targeted mechanism. This specificity should be confirmed in your experimental system [1].
- **Development Status:** As clinical development was discontinued, no human dosing guidelines are available. All information is strictly for preclinical research purposes [2].

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References

1. Vimirogant hydrochloride (Synonyms: VTP-43742 ... [medchemexpress.com])
2. - AbbVie/Vitae Pharmaceuticals - AdisInsight Vimirogant [adis.springer.com]

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